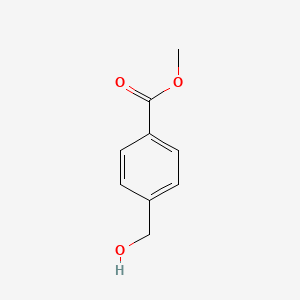

Methyl 4-(hydroxymethyl)benzoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWFYEFYHJRJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064501 | |

| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6908-41-4 | |

| Record name | Methyl 4-(hydroxymethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6908-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006908414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(hydroxymethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 4-(hydroxymethyl)benzoate: Properties, Synthesis, and Applications in Drug Development

CAS Number: 6908-41-4

This technical guide provides an in-depth overview of Methyl 4-(hydroxymethyl)benzoate, a versatile organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 6908-41-4 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 45-50 °C | [2] |

| Boiling Point | 129-133 °C at 0.8 Torr | |

| Solubility | Moderately soluble in organic solvents; less soluble in water. Soluble in chloroform (B151607) (25 mg/mL). | [1] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectrum Type | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.99 (d, 2H), 7.40 (d, 2H), 4.73 (s, 2H), 3.90 (s, 3H) |

| ¹³C NMR (CDCl₃) | Characteristic peaks for aromatic carbons, ester carbonyl, methyl, and hydroxymethyl groups. |

| IR (KBr) | Peaks corresponding to O-H, C-H (aromatic and aliphatic), C=O (ester), and C-O stretching vibrations. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 166. |

Synthesis and Reactivity

This compound serves as a valuable building block in organic synthesis due to its two reactive functional groups: a hydroxyl group and a methyl ester.[1] The hydroxyl group can undergo oxidation, etherification, and esterification, while the ester group can be hydrolyzed or converted to other functional groups.

A common synthetic route to this compound involves the esterification of 4-(hydroxymethyl)benzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification of 4-(hydroxymethyl)benzoic acid.

Materials:

-

4-(hydroxymethyl)benzoic acid

-

Methanol (B129727) (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-(hydroxymethyl)benzoic acid (1.0 eq) in methanol (10-20 eq) in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure this compound.

Applications in Drug Development

This compound is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature allows for the construction of more complex molecular architectures.

Synthesis of Artelinic Acid

Artelinic acid is a water-soluble derivative of artemisinin (B1665778), a potent antimalarial drug. This compound is used to introduce the linker that enhances the solubility and pharmacokinetic profile of the parent compound.

This protocol describes a one-pot conversion of artemisinin to artelinic acid using this compound.

Materials:

-

Artemisinin

-

Sodium borohydride (B1222165)

-

This compound

-

Chlorotrimethylsilane (B32843) (TMSCl)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium hydroxide (B78521) (KOH) in methanol (10%)

-

Preparative thin-layer chromatography (prep-TLC) plates

Procedure:

-

In a suitable reaction vessel, stir a mixture of artemisinin (50 mg), sodium borohydride (100 mg), and this compound (100 mg) in anhydrous THF (3 mL) at room temperature.

-

Add chlorotrimethylsilane (0.1 mL) to the mixture and continue stirring for approximately 8 hours.

-

Upon completion of the reduction and alkylation, filter the reaction mixture.

-

To the filtrate, slowly add 10% KOH in methanol (15 mL) at room temperature and stir for an additional 3.5 hours to facilitate hydrolysis of the methyl ester.

-

After the reaction, perform a standard aqueous work-up.

-

Purify the crude product by preparative TLC to yield pure artelinic acid.

Synthesis of Keto Acid Derivatives

This compound is also utilized in the synthesis of keto acids, which are important intermediates for various pharmaceuticals. For instance, it has been used in the synthesis of keto acid inhibitors of the hepatitis C virus NS3/NS4A serine protease. The hydroxymethyl group can be oxidized to an aldehyde, which then serves as a handle for further elaboration into the keto acid moiety.

Signaling Pathways and Mechanism of Action

While this compound itself is not known to directly interact with specific signaling pathways, it is a crucial component of drugs that do. The mechanism of action of artelinic acid, synthesized from this compound, is illustrative.

Artelinic acid, like other artemisinin derivatives, exerts its antimalarial effect through a unique mechanism. Inside the malaria parasite, the endoperoxide bridge of the artemisinin core is cleaved by heme iron, which is abundant due to the parasite's digestion of hemoglobin. This cleavage generates highly reactive carbon-centered free radicals, which then alkylate and damage a multitude of parasite proteins, leading to parasite death.

Furthermore, artemisinins have been shown to possess anti-inflammatory properties by modulating various signaling pathways, including NF-κB, MAPK, and STAT pathways.

Diagram: Proposed Mechanism of Action of Artelinic Acid

Caption: Proposed mechanism of action for artelinic acid and other artemisinin derivatives.

Diagram: Synthetic Workflow for Artelinic Acid

Caption: One-pot synthetic workflow for artelinic acid.

References

Methyl 4-(hydroxymethyl)benzoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 4-(hydroxymethyl)benzoate

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 6908-41-4). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data, experimental context, and logical relationships.

Core Physical and Chemical Properties

This compound is an organic compound belonging to the benzoate (B1203000) class. It presents as a white to off-white crystalline solid and serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1][3][4][5] |

| Melting Point | 45 - 52 °C | [2][6][7][8][9] |

| Boiling Point | 157 °C at 5 mmHg 129-133 °C at 0.8 Torr | [2][5][10] |

| Density | ~1.17 g/cm³ | [2][11] |

| Flash Point | >110 °C (>230 °F) | [2][7][8][10][11] |

| Refractive Index | ~1.54 - 1.55 | [2][10] |

| Appearance | White to off-white crystalline powder/solid | [1][5][7][9] |

| Solubility | Water: Slightly soluble.[1][8] Organic Solvents: Soluble in chloroform (B151607) (25 mg/mL), ethanol, ether, and acetone (B3395972).[4][6][12] | |

| LogP | 0.96550 | [2] |

| PSA | 46.53 Ų | [2][3] |

Spectral Information

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Various spectroscopic methods have been used to characterize this compound.

-

¹H NMR: Proton NMR spectra are available, providing information on the hydrogen environments within the molecule.[2][13]

-

¹³C NMR: Carbon-13 NMR spectra have been recorded to identify the carbon skeleton.[2]

-

Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available to determine the mass-to-charge ratio of the molecule and its fragments.[2][3]

-

Infrared (IR) Spectroscopy: IR spectra confirm the presence of key functional groups, such as the hydroxyl (-OH) and ester (C=O) groups.[2][3][14]

-

Raman Spectroscopy: Raman spectral data is also available for this compound.[2][3]

Experimental Protocols

Detailed experimental procedures are essential for the replication of scientific findings. This section outlines protocols for the synthesis of this compound and the determination of its melting point.

Synthesis Protocol via Cycloaromatization

A concise synthesis of this compound can be achieved through the cycloaromatization of methyl coumalate with propargyl alcohol.[15]

Materials:

-

Methyl coumalate

-

Propargyl alcohol

-

Ethyl acetate (B1210297)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Acetone

Procedure:

-

A mixture of methyl coumalate (e.g., 250 mg, 1.6 mmol) and propargyl alcohol (e.g., 1.2 mL, 20.3 mmol) is heated in a sealed tube at 180 °C for 2 hours.[15]

-

After cooling, the reaction mixture is partitioned between ethyl acetate and water.[15]

-

The organic layer is separated, and the aqueous layer is back-extracted with ethyl acetate.[15]

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.[15]

-

The crude product is purified by flash chromatography on silica gel using a gradient of acetone in hexanes to yield the final product.[15]

Determination of Melting Point

The melting point is a fundamental physical property used to determine the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into the bottom of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (45-50 °C).[7]

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting range for a pure compound should be narrow (1-2 °C).

Synthesis and Workflow Visualization

The following diagrams illustrate the chemical structure and a typical synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

References

- 1. CAS 6908-41-4: this compound [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 6908-41-4 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound 98 6908-41-4 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 98% 10g; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound | 6908-41-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. METHYL (4-HYDROXYMETHYL)BENZOATE | 6908-41-4 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. METHYL 4-HYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]

- 13. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)benzoate, also known as 4-(carbomethoxy)benzyl alcohol, is a bifunctional organic compound that serves as a crucial building block in a multitude of synthetic applications.[1][2] Its structure, incorporating both a methyl ester and a primary alcohol, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and key applications, with a focus on detailed experimental protocols and logical workflows for research and development.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid.[1] The molecule consists of a benzene (B151609) ring substituted at the 1- and 4-positions with a methyl ester group and a hydroxymethyl group, respectively.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 6908-41-4 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 47-50 °C | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Chloroform: 25 mg/mL | [2] |

| SMILES | COC(=O)C1=CC=C(C=C1)CO | [1] |

| InChIKey | VBWFYEFYHJRJER-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques. The following table summarizes the key spectral data.

Table 2: Spectroscopic Data Summary

| Technique | Key Peaks / Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 7.99 (d, 2H), 7.40 (d, 2H), 4.73 (s, 2H), 3.90 (s, 3H) | [4] |

| ¹³C NMR (CDCl₃) | δ 167.1, 144.9, 129.8, 128.9, 126.8, 64.6, 52.0 | [4] |

| IR (KBr) | ~3350 cm⁻¹ (O-H stretch), ~1720 cm⁻¹ (C=O stretch), ~1280 cm⁻¹ (C-O stretch) | [1] |

| Mass Spectrum | m/z 166 (M⁺), 135, 107, 77 | [1] |

Synthesis

This compound can be synthesized through several routes. The most common methods include the esterification of 4-(hydroxymethyl)benzoic acid and the reduction of methyl 4-formylbenzoate (B8722198).[3][5] The latter is often preferred in a laboratory setting due to the ready availability of the starting aldehyde.

Experimental Protocol: Synthesis via Reduction of Methyl 4-formylbenzoate

This protocol details the reduction of an aldehyde to a primary alcohol using sodium borohydride (B1222165).[5]

Materials:

-

Methyl 4-formylbenzoate

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve methyl 4-formylbenzoate (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[5]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several scientific domains.

-

Pharmaceutical Synthesis: It is a key precursor for the synthesis of various bioactive compounds and active pharmaceutical ingredients (APIs).[3] Its dual functionality allows for sequential or orthogonal modifications to build complex molecular architectures.

-

Proteomics Research: The compound has been identified as a useful biochemical for proteomics research, particularly in Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This technique helps in the quantitative analysis of protein dynamics and interactions within cells.

-

Organic Synthesis: As a bifunctional molecule, it serves as a valuable building block. The hydroxyl group can be oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution, while the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol.[3] This allows for its incorporation into a wide array of more complex molecules.

-

Cosmetics and Agrochemicals: It is used in cosmetic formulations for its potential antimicrobial properties and is explored in agriculture as a potential biopesticide.[3]

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis, well-characterized properties, and the reactivity of its two functional groups make it an essential tool for chemists in academia and industry. The detailed protocols and structured data provided in this guide aim to facilitate its effective use in the development of novel molecules and materials.

References

A Comprehensive Technical Guide to the Solubility of Methyl 4-(hydroxymethyl)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl 4-(hydroxymethyl)benzoate in various organic solvents. The information is compiled from available technical data sheets and scientific literature. This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering both quantitative data and detailed experimental protocols.

Core Solubility Data

This compound, a versatile intermediate in organic synthesis, exhibits moderate solubility in a range of organic solvents and is less soluble in water due to its molecular structure, which includes both a polar hydroxymethyl group and a less polar methyl ester attached to an aromatic ring.[1] The following table summarizes the available quantitative and qualitative solubility data for this compound and a structurally related compound, 4-hydroxybenzoic acid, in several common organic solvents.

| Solvent | This compound | 4-Hydroxybenzoic Acid (for comparison) |

| Chloroform | 25 mg/mL | Slightly soluble[2] |

| Ethanol | 50 mg/mL | Soluble[2] |

| Acetone | Soluble (quantitative data not available) | Soluble[2] |

| Ethyl Acetate | Soluble (qualitative, specific data not available) | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | 27 mg/mL[3] |

| Water | Slightly soluble[1] | 0.5 g/100 mL[2] |

Note: The solubility of 4-hydroxybenzoic acid in DMSO is provided as a reference point due to the absence of specific data for this compound. The structural similarity suggests that the solubility of this compound in DMSO is likely to be in a comparable range. No specific data on the effect of temperature on the solubility of this compound was found in the reviewed literature. Generally, the solubility of solids in liquids increases with temperature.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method, followed by quantitative analysis via High-Performance Liquid Chromatography (HPLC).

Part 1: Shake-Flask Method for Equilibration

This protocol is designed to create a saturated solution of this compound in a chosen organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Glass vials with screw caps (B75204) or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and transfer it to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. It is advisable to periodically test samples until the concentration of the solute in the solution becomes constant.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the collected liquid through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent artificially high solubility readings.

Part 2: Quantitative Analysis by HPLC

This part of the protocol outlines the quantification of the dissolved this compound in the filtered saturated solution using HPLC with UV detection. The following conditions are adapted from established methods for similar aromatic esters.[4][5]

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and water is a common choice for the analysis of similar compounds. A starting point could be a 60:40 (v/v) mixture of methanol and water. The exact ratio may need to be optimized for best peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 254 nm is a suitable wavelength for detecting the aromatic ring of the analyte.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen organic solvent. From this stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

Sample Preparation: Dilute the filtered saturated solution of this compound with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the calibration standards and the diluted sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

Solubility Calculation: Calculate the solubility of this compound in the original undiluted saturated solution by multiplying the determined concentration by the dilution factor.

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental workflows described in this guide.

References

Spectroscopic Analysis of Methyl 4-(hydroxymethyl)benzoate: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for methyl 4-(hydroxymethyl)benzoate. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and compound verification. The document details experimental protocols and presents spectroscopic data in a clear, structured format.

Chemical Structure

This compound (CAS No: 6908-41-4) is a white crystalline solid with the molecular formula C₉H₁₀O₃.[1] Its structure consists of a benzene (B151609) ring substituted with a methyl ester group and a hydroxymethyl group at the para position.

Caption: Chemical Structure of this compound.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) on a 399.65 MHz instrument.[2] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.99 | Doublet (d) | 2H | Aromatic Protons (ortho to -COOCH₃) |

| 7.40 | Doublet (d) | 2H | Aromatic Protons (ortho to -CH₂OH) |

| 4.73 | Singlet (s) | 2H | Methylene Protons (-CH₂OH) |

| 3.90 | Singlet (s) | 3H | Methyl Protons (-OCH₃) |

| 2.51 (variable) | Singlet (s) | 1H | Hydroxyl Proton (-OH) |

Table 1: ¹H NMR Data for this compound in CDCl₃.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR data was acquired in deuterated chloroform (CDCl₃).[1]

| Chemical Shift (δ) ppm | Assignment |

| 167.1 | Carbonyl Carbon (-C =O) |

| 144.5 | Aromatic Carbon (-C -CH₂OH) |

| 129.9 | Aromatic Carbon (-C H, ortho to -COOCH₃) |

| 128.9 | Aromatic Carbon (-C -COOCH₃) |

| 126.7 | Aromatic Carbon (-C H, ortho to -CH₂OH) |

| 64.6 | Methylene Carbon (-C H₂OH) |

| 52.1 | Methyl Carbon (-OC H₃) |

Table 2: ¹³C NMR Data for this compound in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Potassium Bromide (KBr) wafer or as a nujol mull.[1][3] The major absorption bands are indicative of the compound's key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3500 | Broad | O-H Stretch (Alcohol) |

| 3000 - 3100 | Medium | C-H Stretch (Aromatic) |

| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1610, ~1500 | Medium | C=C Stretch (Aromatic Ring) |

| ~1280 | Strong | C-O Stretch (Ester, asymmetric) |

| ~1100 | Strong | C-O Stretch (Alcohol) |

Table 3: Characteristic IR Absorption Bands for this compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized but reflect standard practices for the analysis of solid organic compounds.

NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a sample for ¹H and ¹³C NMR spectroscopy.

References

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(hydroxymethyl)benzoate, a versatile bifunctional molecule utilized as a key intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, spectral data, and established experimental protocols for its synthesis and purification. Furthermore, it explores its application as a molecular building block in drug development.

Chemical Identity and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6908-41-4[1] |

| Molecular Formula | C₉H₁₀O₃[1] |

| Molecular Weight | 166.17 g/mol [1] |

| InChI | InChI=1S/C9H10O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3[1] |

| InChIKey | VBWFYEFYHJRJER-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C1=CC=C(C=C1)CO[1] |

| Synonyms | Benzoic acid, 4-(hydroxymethyl)-, methyl ester[1] |

| 4-Carbomethoxybenzyl alcohol[1] | |

| Methyl p-(hydroxymethyl)benzoate[1] | |

| 4-(Hydroxymethyl)benzoic acid methyl ester[1] | |

| p-Hydroxymethylbenzoic acid methyl ester[1] | |

| p-Toluic acid, α-hydroxy-, methyl ester[1] | |

| 4-(Methoxycarbonyl)benzyl alcohol[2] | |

| p-(Methoxycarbonyl)benzyl alcohol[2] | |

| EC Number | 230-017-0 |

| PubChem CID | 81325[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid or powder | [2] |

| Melting Point | 47-50 °C | |

| Boiling Point | 129-133 °C at 0.8 Torr | [3] |

| Solubility | Soluble in chloroform (B151607) (25 mg/mL). Moderately soluble in other organic solvents. Less soluble in water. | [2] |

| Density | 1.177 g/cm³ (estimated) | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Refractive Index | 1.542 (estimated) | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 46.5 Ų | [1][3] |

Spectral Data

The following table summarizes the key spectral data for this compound, which are essential for its structural confirmation and purity assessment.

| Technique | Peak Assignment | Observed Shift/Frequency |

| ¹H NMR (CDCl₃) | Aromatic protons (d, 2H) | δ 7.99 ppm |

| Aromatic protons (d, 2H) | δ 7.40 ppm | |

| Methylene protons (-CH₂OH, s, 2H) | δ 4.73 ppm | |

| Methyl ester protons (-OCH₃, s, 3H) | δ 3.90 ppm | |

| Hydroxyl proton (-OH, s, 1H) | δ 2.51 ppm | |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) | ~167 ppm |

| Quaternary aromatic carbon (C-COOCH₃) | ~130 ppm | |

| Aromatic CH | ~130 ppm | |

| Aromatic CH | ~127 ppm | |

| Quaternary aromatic carbon (C-CH₂OH) | ~146 ppm | |

| Methylene carbon (-CH₂OH) | ~64 ppm | |

| Methyl ester carbon (-OCH₃) | ~52 ppm | |

| Infrared (IR) | O-H stretch (alcohol) | 3500-3200 cm⁻¹ (broad) |

| C-H stretch (aromatic) | 3100-3000 cm⁻¹ | |

| C-H stretch (aliphatic) | 3000-2850 cm⁻¹ | |

| C=O stretch (ester) | ~1720 cm⁻¹ | |

| C=C stretch (aromatic) | 1600-1475 cm⁻¹ | |

| C-O stretch (ester and alcohol) | 1300-1000 cm⁻¹ | |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ | m/z 166 |

| Fragment [M-OCH₃]⁺ | m/z 135 | |

| Fragment [M-H₂O]⁺ | m/z 148 | |

| Fragment [C₆H₄CO]⁺ | m/z 107 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. IR frequencies are characteristic ranges.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

This protocol describes a common method for the synthesis of this compound.

Materials:

-

4-(Hydroxymethyl)benzoic acid

-

Methanol (B129727) (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(hydroxymethyl)benzoic acid in an excess of anhydrous methanol.

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

This protocol is suitable for the purification of the crude product obtained from synthesis.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane mixture)

-

Erlenmeyer flasks, hot plate, Büchner funnel, vacuum flask

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent to the flask while heating and stirring until the solid is completely dissolved.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature to induce crystallization.

-

Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum to a constant weight.

For higher purity, column chromatography can be employed.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Eluent (e.g., a gradient of ethyl acetate in hexane)

-

Chromatography column, collection tubes

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried sample onto the top of the packed column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Applications in Drug Development and Synthesis Workflow

This compound is a valuable building block in drug discovery due to its bifunctional nature. The hydroxyl group can be used for derivatization or as an attachment point for other molecular fragments, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization, such as amide bond formation. It is particularly useful as a linker in the synthesis of more complex molecules, including prodrugs and antibody-drug conjugates (ADCs).

The following diagram illustrates a conceptual workflow where this compound is used as a component of a linker to attach a cytotoxic drug to a targeting moiety (e.g., an antibody). In this hypothetical scenario, the linker is designed to be stable in circulation but cleaved under specific conditions within the target cell, releasing the active drug.

The following diagram outlines a typical experimental workflow for the laboratory-scale synthesis and subsequent purification of this compound.

References

Methyl 4-(hydroxymethyl)benzoate safety and handling

An In-depth Technical Guide to the Safety and Handling of Methyl 4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 6908-41-4), a versatile building block in organic synthesis with applications in pharmaceuticals and proteomics research.[1][2] Adherence to proper safety protocols is critical when working with this compound.

Hazard Identification and Classification

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][4]

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[3]

-

Serious Eye Damage/Eye Irritation: Category 2[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[3]

Signal Word: Warning[3]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements: [3]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Physical and Chemical Properties

This compound is a white to off-white crystalline solid or powder.[1][2]

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol [4] |

| Appearance | White to off-white powder or crystalline solid[1][2] |

| Melting Point | 45 - 50 °C / 113 - 122 °F |

| Boiling Point | No data available |

| Flash Point | > 110 °C / > 230 °F |

| Solubility | Moderately soluble in organic solvents, less soluble in water.[1] |

| Stability | Stable under normal conditions.[3] |

| Incompatible Materials | Strong oxidizing agents.[3] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂).[3] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[3] The available data pertains primarily to its irritant effects. For context, the acute toxicity of a related compound is provided below.

| Compound | CAS No. | Route | Species | Value |

| Methyl 4-hydroxybenzoate (B8730719), sodium salt | 5026-62-0 | Oral | Mouse | LD50 = 2 g/kg[5] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Engineering Controls:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing are required.[3]

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved respirator (e.g., N95 dust mask).[3]

Handling Procedures:

-

Avoid contact with skin and eyes.[3]

-

Do not breathe dust.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep away from heat, sparks, and open flames.[3]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

-

Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Get medical attention.[3]

Accidental Release and Disposal

Spill Cleanup:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Sweep up the solid material, avoiding dust generation.[3]

-

Place in a suitable, closed container for disposal.[3]

-

Clean the spill area thoroughly.

Waste Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3]

-

Do not empty into drains.[3]

Experimental Protocols

General Protocol for Handling and Solution Preparation

This protocol outlines a standard procedure for handling the solid compound and preparing a stock solution in a research laboratory setting.

Materials:

-

This compound

-

Appropriate solvent (e.g., Chloroform, Methanol)

-

Analytical balance

-

Spatula

-

Weighing paper

-

Volumetric flask with stopper

-

Beaker

-

Magnetic stir plate and stir bar (optional)

Procedure:

-

Preparation: Before starting, ensure the work area (chemical fume hood) is clean and uncluttered. Assemble all necessary glassware and equipment.

-

Don PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles.

-

Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of this compound using a clean spatula. Record the exact mass.

-

Transfer: Carefully transfer the weighed solid into the volumetric flask.

-

Dissolution: Add a small amount of the chosen solvent to the flask, enough to wet the solid. Gently swirl the flask to begin dissolving the compound.

-

Dilution to Volume: Continue adding the solvent in portions, swirling to mix, until the volume is close to the calibration mark on the neck of the flask.

-

Final Volume Adjustment: Use a pipette or dropper to add the final amount of solvent until the bottom of the meniscus is aligned with the calibration mark.

-

Homogenization: Stopper the flask and invert it several times (10-15) to ensure the solution is homogeneous. If needed, use a magnetic stir plate for thorough mixing.

-

Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store appropriately as per the guidelines in Section 4.0.

Use in Organic Synthesis (Example: Fischer Esterification)

This compound is a versatile intermediate. The following is a generalized procedure for reactions involving its functional groups, based on standard esterification protocols.[6]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound and the appropriate solvent.

-

Reagent Addition: Slowly add the other reactants and catalyst (e.g., acid or base) to the flask while stirring. If the reaction is exothermic, use an ice bath to control the temperature.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to the desired temperature for the specified time, monitoring the reaction by an appropriate method (e.g., TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel for extraction and washing to isolate the product.

-

Purification: Purify the crude product using techniques such as column chromatography, recrystallization, or distillation.

-

Characterization: Characterize the final product using methods like NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Context and Applications

While its specific mechanism of action in biological systems is not well-defined, this compound and related compounds exhibit some biological activities and are used as tools in biochemical research.[2]

Antimicrobial and Antioxidant Properties: Research suggests that this compound may possess antimicrobial properties against certain bacteria and fungi, as well as potential antioxidant activity.[2] A related compound, methyl 4-hydroxybenzoate (methylparaben), has been identified as a natural agent effective against Helicobacter pylori.[7]

Proteomics Research (SILAC): The compound has been noted as a useful biochemical for proteomics research, particularly in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2] SILAC is a powerful method for the quantitative analysis of protein expression, dynamics, and interactions.[8]

References

- 1. CAS 6908-41-4: this compound [cymitquimica.com]

- 2. Buy this compound | 6908-41-4 [smolecule.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uprm.edu [uprm.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Bioactivity of Methyl 4-(hydroxymethyl)benzoate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(hydroxymethyl)benzoate is a naturally occurring phenolic compound that has garnered interest for its potential biological activities, including antimicrobial and antioxidant properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a focus on its isolation from Vitex pinnata Linn. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its reported biological activities. Furthermore, this guide elucidates the proposed antimicrobial mechanism of action for benzoate (B1203000) esters, offering insights into their potential therapeutic applications. While the natural occurrence of other derivatives remains an area for future research, this document serves as a foundational resource for professionals in drug discovery and natural product chemistry.

Introduction

The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. Phenolic compounds, in particular, represent a diverse group of secondary metabolites with a wide array of biological activities. This compound, a methyl ester of 4-(hydroxymethyl)benzoic acid, is one such compound that has been identified in the plant kingdom. Its structure, featuring both a hydroxymethyl group and a methyl ester, presents interesting possibilities for chemical interactions and biological function. This guide aims to consolidate the current scientific knowledge on the natural occurrence, isolation, and biological activity of this compound to support further research and development efforts.

Natural Occurrence of this compound

To date, the primary documented natural source of this compound is the leaves of Vitex pinnata Linn., a plant traditionally used in some cultures for medicinal purposes[1]. While the broader class of p-hydroxybenzoic acid and its esters are found in various plants, the specific identification of this compound is currently limited to this species.

Table 1: Documented Natural Source of this compound

| Compound | Natural Source | Plant Part | Reference |

| This compound | Vitex pinnata Linn. | Leaves | [1] |

Note: While research has identified related compounds like Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) in other natural sources such as blueberries and the bark of Tsuga dumosa, these are structurally distinct from this compound.

Quantitative Data

Currently, there is a lack of published studies providing quantitative data on the concentration or yield of this compound from Vitex pinnata leaves. However, one study has reported the antioxidant activity of the isolated compound.

Table 2: Reported Biological Activity Data

| Compound | Biological Activity | Metric | Value | Reference |

| This compound | Antioxidant | IC50 | 41.08 ppm | [1] |

Experimental Protocols

The isolation and purification of this compound from the leaves of Vitex pinnata have been described in the literature. The following protocols are a synthesis of the methodologies reported.

Extraction and Fractionation of Vitex pinnata Leaves

This protocol outlines the initial extraction and solvent partitioning process to obtain a fraction enriched with phenolic compounds.

Experimental Workflow for Extraction and Fractionation

Caption: Workflow for the extraction and fractionation of Vitex pinnata leaves.

Methodology:

-

Preparation of Plant Material: The leaves of Vitex pinnata are air-dried in the shade and then ground into a fine powder.

-

Methanol Extraction: The powdered leaves are subjected to maceration with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanol extracts are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude methanol extract.

-

Solvent Partitioning: The crude methanol extract is then suspended in a mixture of methanol and water and partitioned successively with solvents of increasing polarity, typically n-hexane followed by ethyl acetate[1]. This separates the compounds based on their polarity, with this compound concentrating in the ethyl acetate fraction.

Isolation of this compound by Column Chromatography

The ethyl acetate fraction, which is enriched with the target compound, is further purified using column chromatography.

Experimental Workflow for Chromatographic Isolation

Caption: Workflow for the isolation of this compound.

Methodology:

-

Column Preparation: A glass column is packed with silica gel as the stationary phase.

-

Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a series of solvent systems of increasing polarity. Reported solvent systems include gradients of n-hexane-ethyl acetate (e.g., 10:1, 1:1, 2:1) and n-hexane-acetone (e.g., 1:1)[1].

-

Fraction Collection and Monitoring: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing the pure compound are combined, and the solvent is evaporated to yield isolated this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as UV-Vis, FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry[1].

Biological Activities and Signaling Pathways

This compound has been reported to possess several biological activities, with its antimicrobial properties being of significant interest.

Antimicrobial Activity

Benzoic acid and its esters are known for their antimicrobial effects. The proposed mechanism of action involves the disruption of microbial cell integrity and function.

Proposed Antimicrobial Mechanism of Benzoate Esters

References

Methodological & Application

Synthesis of Methyl 4-(hydroxymethyl)benzoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 4-(hydroxymethyl)benzoate, a valuable building block in the development of pharmaceuticals and other complex organic molecules.[1][2] The featured method is the chemoselective reduction of the aldehyde functionality of methyl 4-formylbenzoate (B8722198) utilizing sodium borohydride (B1222165). This process is known for its high selectivity, operational simplicity, and good yields. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification.

Introduction

This compound serves as a key intermediate in organic synthesis.[2] The presence of both a methyl ester and a primary alcohol on the benzene (B151609) ring allows for sequential and site-specific modifications, making it a versatile precursor for more complex structures. The selective reduction of an aldehyde in the presence of an ester is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols, while typically not affecting less reactive functional groups such as esters under controlled conditions.[3][4] This chemoselectivity makes it the ideal reagent for the conversion of methyl 4-formylbenzoate to this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from methyl 4-formylbenzoate.

| Parameter | Value | Reference |

| Starting Material | Methyl 4-formylbenzoate | [5][6] |

| Molar Mass | 164.16 g/mol | [7] |

| Product | This compound | [2][8] |

| Molar Mass | 166.17 g/mol | [8] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [5][6] |

| Solvent | Methanol or 95% Ethanol (B145695) | [1][5][6] |

| Reaction Temperature | 0 °C | [1][5][6] |

| Reaction Time | 15-20 minutes | [5][6][9] |

| Reported Yield | 60% (isolated) | [6] |

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound via the reduction of methyl 4-formylbenzoate using sodium borohydride.

Materials and Equipment:

-

Methyl 4-formylbenzoate (C₉H₈O₃)

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH) or 95% Ethanol (C₂H₅OH)

-

Diethyl ether ( (C₂H₅)₂O ) or Ethyl acetate (B1210297) (CH₃COOC₂H₅)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Reduction:

-

While maintaining the temperature at 0 °C, slowly add sodium borohydride (e.g., 0.23 g, 6.0 mmol) in small portions over a period of two minutes.[6] Note: An exothermic reaction with gas evolution (hydrogen) will occur.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15 minutes.[5][6]

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (B92381) (e.g., 40:60 v/v) as the eluent.[6] The disappearance of the starting material spot (methyl 4-formylbenzoate) indicates the completion of the reaction.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by carefully adding 10 mL of deionized water in one portion to the flask, while still in the ice bath.[5][6]

-

Stir the resulting mixture for an additional two minutes at 0 °C.[5][6]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 15 mL).[6]

-

Combine the organic layers and wash them sequentially with deionized water (1 x 10 mL) and then with a saturated sodium chloride solution (brine) (1 x 15 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

-

Isolation and Purification:

-

Filter the drying agent from the organic solution.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid.[6]

-

If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain the pure this compound.[1]

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 6908-41-4: this compound [cymitquimica.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Solved Chemoselectivity of Sodium Borohydride Reductions | Chegg.com [chegg.com]

- 6. Solved This experiment is based on a publication by Ashvin | Chegg.com [chegg.com]

- 7. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Application Notes and Protocols: Fischer-Speier Esterification for the Synthesis of Methyl 4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)benzoate is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and fine chemicals. The presence of both an ester and a primary alcohol functionality allows for diverse subsequent chemical transformations. The Fischer-Speier esterification provides a direct and classical method for the synthesis of this compound from 4-(hydroxymethyl)benzoic acid and methanol (B129727), utilizing an acid catalyst. This application note provides a detailed protocol for this reaction, summarizing key quantitative data and outlining the experimental workflow.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed esterification of 4-(hydroxymethyl)benzoic acid with methanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is typically used, which also conveniently serves as the solvent.

Chemical Equation:

HOCH₂C₆H₄COOH + CH₃OH ⇌ [H⁺] ⇌ HOCH₂C₆H₄COOCH₃ + H₂O

4-(hydroxymethyl)benzoic acid + Methanol ⇌ this compound + Water

Data Presentation

The following table summarizes typical quantitative data for the Fischer-Speier esterification of benzoic acid derivatives, which can be adapted for the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 4-(hydroxymethyl)benzoic acid | 1.0 equivalent | Starting material |

| Methanol | 10-20 equivalents (or as solvent) | Reactant and solvent; excess shifts equilibrium |

| Catalyst | ||

| Concentrated Sulfuric Acid (H₂SO₄) | 0.1 - 0.5 equivalents | Common strong acid catalyst |

| para-Toluenesulfonic acid (p-TsOH) | 0.05 - 0.2 equivalents | Alternative solid acid catalyst |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C for methanol) | Provides thermal energy for the reaction |

| Reaction Time | 2 - 18 hours | Monitored by TLC or other analytical methods |

| Work-up & Purification | ||

| Extraction Solvent | Diethyl ether or Ethyl acetate | To isolate the product from the aqueous phase |

| Washing Agents | Water, sat. aq. NaHCO₃, Brine | To remove catalyst, unreacted acid, and water |

| Purification Method | Recrystallization or Column Chromatography | To obtain the pure product |

| Yield | ||

| Expected Yield | 70 - 95% | Dependent on reaction scale and purification |

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Fischer-Speier esterification.

Materials:

-

4-(hydroxymethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(hydroxymethyl)benzoic acid.

-

Add a large excess of methanol to the flask to act as both the reactant and the solvent.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.

-

Allow the reaction to proceed at reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product and dilute the methanol and sulfuric acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate. Repeat the extraction two to three times to ensure complete recovery of the product.

-

Washing: Combine the organic extracts in the separatory funnel.

-

Wash the organic layer sequentially with:

-

Water

-

Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid; caution: CO₂ evolution may cause pressure build-up).

-

Saturated aqueous sodium chloride (brine) solution.

-

-

Drying and Concentration: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to yield the pure product.

Mandatory Visualizations

Fischer-Speier Esterification Mechanism

The following diagram illustrates the key steps in the Fischer-Speier esterification mechanism.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis.

Application Notes and Protocols for the Cycloaromatization Synthesis of Substituted Benzoates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of substituted benzoates via various cycloaromatization strategies. The methodologies outlined are crucial for the construction of functionalized aromatic rings, which are key structural motifs in numerous pharmaceuticals and functional materials.

Rhodium-Mediated Hopf Cyclization of 1,3-Dien-5-ynes

The Rhodium(I)-mediated Hopf cyclization is a powerful method for the synthesis of substituted benzoates from 1,3-dien-5-yne precursors.[1][2] This transformation proceeds under milder conditions than traditional thermal Hopf cyclizations and offers a route to diverse benzoate (B1203000) derivatives.[1] The dienyne substrates can be readily accessed from the 1,6-ring opening of 3-alkynyl-2-pyrones.[2]

Experimental Protocol: General Procedure for the Rh-Mediated Cycloaromatization[1]

-

Substrate Preparation: The 1,3-dien-5-yne substrate is prepared via the 1,6-ring opening of the corresponding 3-alkynyl-2-pyrone with a nucleophile (e.g., NaCN) followed by quenching with an electrophile (e.g., MeI).[2]

-

Reaction Setup: To a solution of the 1,3-dien-5-yne (1.0 equiv) in a suitable solvent (e.g., toluene), is added the rhodium catalyst, [Rh(CO)₂Cl]₂ (typically 5 mol%).

-

Reaction Conditions: The reaction mixture is heated to 80 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the desired substituted benzoate.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization of the Rh-mediated cyclization for a model substrate, highlighting the effect of different ligands and solvents on the reaction yield.

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | Toluene | 80 | 65 |

| 2 | PPh₃ | Toluene | 80 | 58 |

| 3 | P(OPh)₃ | Toluene | 80 | 72 |

| 4 | Tri(2-furyl)phosphine (TFP) | Toluene | 80 | 85 |

| 5 | TFP | Dioxane | 80 | 75 |

| 6 | TFP | CH₃CN | 80 | 40 |

Table 1: Optimization of the Rh-mediated Hopf cyclization. Isolated yields are reported.[1]

Reaction Pathway

Caption: Proposed mechanism for the Rh(I)-mediated Hopf cyclization.[1]

[2+2+2] Cycloaddition of Alkynes

Transition metal-catalyzed [2+2+2] cycloaddition of alkynes is a highly atom-economical and versatile method for constructing substituted benzene (B151609) rings, including benzoates.[3] Various catalysts based on cobalt, rhodium, and other transition metals have been developed to control the chemo- and regioselectivity of this transformation.[3]

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition of Terminal Alkynes[3]

-

Catalyst Preparation: In a glovebox, a mixture of CoBr₂ (5 mol%), a suitable ligand (e.g., an iminopyridine derivative, 5.5 mol%), and zinc powder (15 mol%) is prepared in a dry solvent such as acetonitrile.

-

Reaction Setup: To the catalyst mixture, the terminal alkyne (1.0 equiv) is added.

-

Reaction Conditions: The reaction is stirred at a specified temperature (e.g., 60 °C) for several hours until completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the substituted benzene derivative. For the synthesis of benzoates, an alkyne bearing an ester group would be used as one of the components.

Quantitative Data: Substrate Scope for Cobalt-Catalyzed Cyclotrimerization

The following table illustrates the scope of the cobalt-catalyzed [2+2+2] cycloaddition for the synthesis of 1,2,4-trisubstituted benzenes.

| Entry | Alkyne (R) | Yield (%) |

| 1 | n-Hexyl | 95 |

| 2 | Cyclohexyl | 89 |

| 3 | Phenyl | 92 |

| 4 | p-Tolyl | 91 |

| 5 | SiMe₃ | 85 |

Table 2: Yields for the cobalt-catalyzed cyclotrimerization of various terminal alkynes.[3]

Logical Workflow

Caption: General workflow for [2+2+2] cycloaddition of alkynes.

Diels-Alder Reaction Followed by Aromatization

The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings, which can then be aromatized to afford substituted benzoates. This strategy often involves the reaction of a diene, such as a furan (B31954) or a substituted diene, with a dienophile containing an ester group. The subsequent aromatization can be achieved through various methods, including oxidation or elimination.[4][5]

Experimental Protocol: Diels-Alder/Aromatization Sequence using a Furan[4]

-

Diels-Alder Reaction: A mixture of a substituted furan (1.2 equiv) and an alkyne dienophile (e.g., dimethyl acetylenedicarboxylate, 1.0 equiv) in a suitable solvent (e.g., toluene) is heated in the presence of a Lewis acid catalyst (e.g., IrCl₃·3H₂O, 10 mol%). The reaction is monitored by TLC until the starting materials are consumed.

-

Aromatization: The resulting 7-oxanorbornadiene (B1225131) intermediate can undergo a ring-opening aromatization reaction. In some cases, this occurs in situ, while in others, a separate step with an oxidizing agent (e.g., MnO₂) or acid is required.[6]

-

Purification: The final product is purified by column chromatography on silica gel.

Quantitative Data: Synthesis of Polysubstituted Benzoates via Diels-Alder/Aromatization

The table below showcases the synthesis of various substituted benzoates through a one-pot Diels-Alder/aromatization sequence.

| Entry | Furan | Dienophile | Catalyst | Yield (%) |

| 1 | 2-Methylfuran | Dimethyl acetylenedicarboxylate | IrCl₃·3H₂O | 85 |

| 2 | 2-Ethylfuran | Diethyl acetylenedicarboxylate | Sc(OTf)₃ | 78 |

| 3 | Furan | Methyl propiolate | InCl₃ | 65 |

| 4 | 2,5-Dimethylfuran | Dimethyl acetylenedicarboxylate | IrCl₃·3H₂O | 92 |

Table 3: Yields for the one-pot synthesis of substituted benzoates.[4]

Reaction Scheme

Caption: Diels-Alder/Aromatization sequence for benzoate synthesis.

Aromatization of Substituted Cyclohexene (B86901) Carboxylates

An alternative approach to substituted benzoates involves the direct aromatization of pre-functionalized cyclohexene carboxylates. This method can be particularly useful when the desired substitution pattern is readily accessible on the cyclohexene ring.